2,5-Bis(trifluoromethyl)bromobenzene

Description

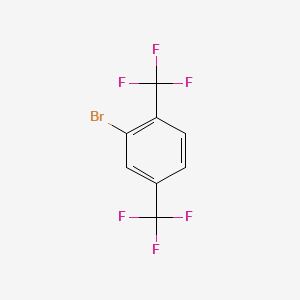

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQNSGHVOFVTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370488 | |

| Record name | 2,5-Bis(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-93-8 | |

| Record name | 2,5-Bis(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Bis(trifluoromethyl)bromobenzene chemical properties

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)bromobenzene

Introduction

This compound is a halogenated aromatic hydrocarbon featuring two trifluoromethyl (-CF₃) groups and a bromine atom attached to a benzene ring. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, making this compound a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties are leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for professionals in research and drug development.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. The compound is a colorless liquid at room temperature.[2][3]

Table 1: Identifiers and Core Properties

| Identifier | Value | Reference |

| CAS Number | 7617-93-8 | [2][4][5][6] |

| Molecular Formula | C₈H₃BrF₆ | [3][4][6] |

| Molecular Weight | 293.00 g/mol | [2][5][6] |

| Linear Formula | (CF₃)₂C₆H₃Br | [2][5] |

| InChI Key | GFQNSGHVOFVTLC-UHFFFAOYSA-N | [2][5] |

| Form | Liquid | [2][3][5] |

| Purity/Assay | ≥97% | [2][4][5] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 146-147 °C | (lit.) | [2][5] |

| Density | 1.691 g/mL | at 25 °C (lit.) | [2][5] |

| Refractive Index | n20/D >1.4340 | at 20 °C (lit.) | [2][5] |

Reactivity and Stability

Stability: The compound is described as air-sensitive.[3] It is chemically stable under standard room temperature conditions.[7] However, heating should be avoided as vapor/air mixtures can be explosive upon intense warming.[7]

Reactivity: The bromine atom on the aromatic ring is a key functional group that allows for a variety of chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

Experimental Protocols and Methodologies

General Synthesis Approach

While a specific protocol for the 2,5-isomer is not detailed in the provided results, a general and widely used method for the synthesis of related isomers like 3,5-bis(trifluoromethyl)bromobenzene involves the electrophilic bromination of the corresponding bis(trifluoromethyl)benzene precursor.[9]

Methodology: Electrophilic Bromination A representative procedure involves treating the starting material, 1,3-bis(trifluoromethyl)benzene, with a brominating agent in the presence of a strong acid.[9]

-

Reaction Setup: 1,3-bis(trifluoromethyl)benzene is added at a controlled rate to a cooled mixture of sulfuric acid and acetic acid with rapid mechanical stirring.[9]

-

Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH), is added to the mixture.[9] The reaction temperature is maintained, for instance, between 40-50 °C.[9]

-

Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) analysis.[9]

-

Workup: Upon completion, the reaction mixture is quenched by pouring it into cold water. The organic phase is separated, washed with an aqueous base (e.g., 5 N NaOH), and isolated to yield the final product.[9]

This general workflow illustrates a scalable and efficient method for producing such fluorinated intermediates.

Analytical Characterization

The identity and purity of this compound and related compounds are typically confirmed using standard analytical techniques. While specific spectra for the 2,5-isomer were not found, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial methods for structural elucidation of fluorinated aromatic compounds.[10][11] Mass spectrometry (GC-MS or LC-MS) would be used to confirm the molecular weight.

Applications in Research and Drug Development

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry.[12] Its inclusion in drug candidates can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[12][13]

This compound serves as a key building block for introducing the 2,5-bis(trifluoromethyl)phenyl moiety into more complex molecules. This structural motif is found in pharmacologically active compounds. For instance, the related 3,5-bis(trifluoromethyl)bromobenzene is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders.[9] Similarly, the 2,5-isomer is a valuable precursor for creating novel therapeutic agents.

The logical workflow below illustrates how a fluorinated building block like this compound is utilized in a typical drug discovery pipeline.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a well-ventilated area.[3][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][8]

Table 3: Safety and Hazard Information

| Safety Aspect | Information | Reference |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3][8] |

| Signal Word | Warning | [3][8] |

| Personal Protective Equipment (PPE) | Eyeshields, protective gloves, suitable protective clothing. | [3][8] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors/spray. Wash hands and exposed skin thoroughly after handling. | [3][8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a combustible liquids storage area. | [5][8] |

| Fire Fighting | Use carbon dioxide, dry chemical, or foam. Vapors may form explosive mixtures with air. | [8][14] |

| Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride (HF). | [8] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 7617-93-8 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 97 7617-93-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 2,5-Bis(trifluoromethyl)bromobenzene (CAS: 7617-93-8) for Advanced Research and Development

Abstract

This document provides a comprehensive technical overview of 2,5-Bis(trifluoromethyl)bromobenzene, CAS number 7617-93-8. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This guide details the compound's physicochemical properties, safety and handling protocols, and its significant applications as a fluorinated building block in organic synthesis. Particular emphasis is placed on its role in the development of pharmacologically active molecules, supported by experimental insights and procedural diagrams.

Introduction

This compound is a halogenated hydrocarbon that serves as a critical intermediate and building block in advanced organic synthesis. The presence of two trifluoromethyl (-CF3) groups on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity in derivative molecules. These characteristics are highly sought after in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This compound, identified by CAS number 7617-93-8, is particularly valuable for synthesizing pharmaceutical intermediates and functional materials.[3][4]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₃BrF₆ | [3][5] |

| Molecular Weight | 293.00 g/mol | [6] |

| Physical Form | Liquid | [6] |

| Boiling Point | 146-147 °C (lit.) | [6] |

| Density | 1.691 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D >1.4340 (lit.) |[6] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-bromo-1,4-bis(trifluoromethyl)benzene | [5] |

| CAS Number | 7617-93-8 | [3][5] |

| SMILES String | FC(F)(F)c1ccc(c(Br)c1)C(F)(F)F | [6] |

| InChI Key | GFQNSGHVOFVTLC-UHFFFAOYSA-N |[5][6] |

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties. It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description | Reference |

|---|---|---|---|

| Hazard Statements | H315 | Causes skin irritation. | [7][8] |

| H319 | Causes serious eye irritation. | [7][8] | |

| H335 | May cause respiratory irritation. | [7][8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |[7] |

Storage and Handling Recommendations:

-

Handling: Use only in a well-ventilated area or outdoors.[7] Ensure that eyewash stations and safety showers are readily accessible.[9] All equipment must be grounded to prevent static discharge.[10]

-

Storage: Store in a cool, well-ventilated, and dry place.[7] Keep the container tightly closed. The compound is noted to be air-sensitive.[7] It is classified under Storage Class 10 for combustible liquids.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing.[7]

Applications in Drug Discovery and Synthesis

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing drug efficacy. The 2,5-bis(trifluoromethyl)phenyl moiety, derived from this compound, is a key component in certain high-potency pharmaceuticals.

Case Study: Dutasteride A prominent application is in the synthesis of Dutasteride, a potent inhibitor of 5α-reductase used in treating benign prostatic hyperplasia. Dutasteride's structure features a 2,5-bis(trifluoromethyl)phenyl group, which is a critical substitution that makes it approximately 40-fold more potent than its analogue, finasteride.[1] This moiety significantly enhances the drug's inhibitory action on both isoforms of the 5α-reductase enzyme.

The mechanism of action, which is enabled by intermediates like this compound, is illustrated below.

Experimental Protocols and Methodologies

While a specific, published synthesis protocol for this compound was not found, a generalized workflow can be constructed based on standard organic chemistry principles and published methods for related isomers, such as the bromination of 1,3-bis(trifluoromethyl)benzene.[11]

Generalized Synthetic Workflow

The synthesis of aryl bromides with electron-withdrawing groups typically involves electrophilic aromatic substitution. The diagram below outlines a logical workflow for such a process.

Example Protocol: Electrophilic Bromination of a Bis(trifluoromethyl)benzene Isomer

This protocol is adapted from a known synthesis of 3,5-bis(trifluoromethyl)bromobenzene and serves as a representative methodology for researchers.[11] Caution: This procedure should be performed by trained personnel with appropriate safety measures.

Objective: To synthesize a bis(trifluoromethyl)bromobenzene via electrophilic bromination.

Materials:

-

1,3-bis(trifluoromethyl)benzene (or other suitable precursor)

-

N,N′-dibromo-5,5-dimethylhydantoin (or other brominating agent like N-Bromosuccinimide)

-

96% Sulfuric acid

-

Glacial acetic acid

-

5 N Sodium hydroxide (for washing)

-

Deionized water

-

Round-bottom flask with mechanical stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of 96% sulfuric acid and glacial acetic acid. The ratio of the acid mixture to the substrate is typically around 1.5:1 (v:v).[11] Cool the mixture in an ice bath.

-

Substrate Addition: Slowly add 1,3-bis(trifluoromethyl)benzene to the acid mixture at a controlled rate while maintaining cooling and rapid stirring.[11]

-

Bromination: Once the substrate is fully dissolved, add the brominating agent (e.g., N,N′-dibromo-5,5-dimethylhydantoin) portion-wise, ensuring the reaction temperature is maintained, preferably between 10 °C and 50 °C.[11]

-

Reaction Monitoring: Stir the mixture vigorously for several hours. The reaction progress can be monitored using Gas Chromatography (GC). High-speed stirring is critical to ensure good regioselectivity and yield.[11]

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of cold water with vigorous stirring.[11]

-

Phase Separation: Allow the layers to settle and separate the lower organic layer.

-

Washing: Wash the organic layer with an aqueous solution of 5 N sodium hydroxide to neutralize any remaining acid, followed by a wash with deionized water.[11]

-

Isolation: Dry the organic layer over an appropriate drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be further purified by vacuum distillation to yield the final, high-purity product.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the pharmaceutical and material science sectors. Its unique structure, characterized by two powerfully electron-withdrawing trifluoromethyl groups, allows for the synthesis of complex molecules with enhanced biological activity and stability. The information and protocols provided in this guide offer a foundational resource for scientists and researchers aiming to leverage the strategic advantages of this versatile fluorinated building block in their work. Strict adherence to safety protocols is paramount when handling this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 7617-93-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. CAS RN 7617-93-8 | Fisher Scientific [fishersci.com]

- 6. This compound 97 7617-93-8 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,5-Bis(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-bis(trifluoromethyl)bromobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. The primary synthetic route detailed herein is the Sandmeyer reaction, a reliable and well-established method for the conversion of aryl amines to aryl halides. This document offers a thorough examination of the reaction mechanism, detailed experimental protocols, and a summary of the quantitative data associated with the synthesis. Visual aids in the form of diagrams are included to clearly illustrate the reaction pathway and experimental workflow, adhering to best practices for scientific communication.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules containing this moiety. Consequently, it serves as a valuable building block for the synthesis of novel drug candidates and functional materials. The most common and efficient method for the preparation of this compound is through the Sandmeyer reaction of 2,5-bis(trifluoromethyl)aniline. This reaction proceeds in two key stages: the diazotization of the primary aromatic amine, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.

The Sandmeyer Reaction: A Mechanistic Overview

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the introduction of a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[1] The overall transformation for the synthesis of this compound is depicted below:

Overall Reaction Scheme:

Figure 1: Overall reaction scheme for the synthesis of this compound.

The reaction mechanism can be broken down into two distinct steps:

-

Diazotization: 2,5-Bis(trifluoromethyl)aniline is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr). This converts the amino group into a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I)-Mediated Bromination: The resulting 2,5-bis(trifluoromethyl)benzenediazonium salt is then treated with copper(I) bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromide ion, leading to the formation of the desired this compound and the evolution of nitrogen gas.

Experimental Protocols

The following protocols are detailed, generalized procedures based on established Sandmeyer reactions for similar substrates. Researchers should optimize these conditions for their specific laboratory setup and scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,5-Bis(trifluoromethyl)aniline | ≥98% | Commercially available |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially available |

| Hydrobromic Acid (HBr) | 48% aqueous solution | Commercially available |

| Copper(I) Bromide (CuBr) | ≥98% | Commercially available |

| Diethyl Ether (Et₂O) | Anhydrous | Commercially available |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Laboratory prepared |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially available |

Step-by-Step Synthesis

Step 1: Diazotization of 2,5-Bis(trifluoromethyl)aniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 °C and 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 1.0 eq).

-

Cool the copper(I) bromide mixture to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt. The completion of the reaction is indicated by the cessation of gas evolution.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound based on analogous Sandmeyer reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 2,5-Bis(trifluoromethyl)aniline | 1.0 molar equivalent |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 molar equivalents |

| Hydrobromic Acid (HBr, 48%) | 3.0 - 4.0 molar equivalents |

| Copper(I) Bromide (CuBr) | 1.2 - 1.5 molar equivalents |

| Reaction Conditions | |

| Diazotization Temperature | 0 - 5 °C |

| Diazotization Time | 30 - 60 minutes |

| Bromination Temperature | 0 - 60 °C |

| Bromination Time | 1 - 3 hours |

| Product | |

| Typical Yield | 70 - 85% |

| Purity (after purification) | >98% |

Visualizations

Signaling Pathway of the Sandmeyer Reaction

The following diagram illustrates the key transformations and intermediates in the Sandmeyer synthesis of this compound.

Caption: Key steps in the Sandmeyer synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Logical workflow for the synthesis of this compound.

Safety Considerations

-

Diazonium salts are potentially explosive , especially when dry. They should be handled with extreme caution and always be kept in solution.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Hydrobromic acid is corrosive and should be handled with care.

-

Nitrogen gas is evolved during the bromination step; ensure adequate ventilation.

Conclusion

The Sandmeyer reaction provides an effective and reproducible method for the synthesis of this compound from commercially available starting materials. This technical guide has outlined the key mechanistic features, provided detailed experimental protocols, and summarized the expected quantitative outcomes. By following the procedures and safety precautions detailed in this document, researchers can confidently synthesize this important fluorinated building block for application in drug discovery and materials science.

References

2,5-Bis(trifluoromethyl)bromobenzene molecular weight and formula

An In-depth Technical Guide on 2,5-Bis(trifluoromethyl)bromobenzene

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical reagents is paramount. This document provides core information on this compound, a halogenated hydrocarbon used in various research applications.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₈H₃BrF₆ | [1][2] |

| Linear Formula | (CF₃)₂C₆H₃Br | [3] |

| Molecular Weight | 293.00 g/mol | [2][3] |

| CAS Number | 7617-93-8 | [1][2][3] |

Structural Composition

The structural arrangement of this compound is key to its reactivity and function. The molecule consists of a central benzene ring with three substituents: one bromine atom and two trifluoromethyl groups at positions 2 and 5.

References

Spectroscopic Profile of 2,5-Bis(trifluoromethyl)bromobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Bis(trifluoromethyl)bromobenzene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while IR data is based on experimental spectra, specific, publicly available high-resolution NMR and detailed mass spectrometry fragmentation data for this particular isomer is limited. Therefore, the NMR and MS data presented below are predicted values based on the compound's structure and known spectroscopic trends for similar halogenated and trifluoromethyl-substituted aromatic compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR; Trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.8-8.0 | d | ~8-9 | H-6 |

| ~7.6-7.7 | dd | ~8-9, ~2 | H-4 | |

| ~7.5-7.6 | d | ~2 | H-3 | |

| ¹³C | ~135-138 | q | ~3-5 | C-3 |

| ~132-135 | q | ~3-5 | C-4 | |

| ~130-133 | s | - | C-6 | |

| ~128-131 | q | ~30-35 | C-5 | |

| ~125-128 | q | ~30-35 | C-2 | |

| ~122-125 | q | ~270-275 | CF₃ (at C-5) | |

| ~120-123 | q | ~270-275 | CF₃ (at C-2) | |

| ~118-121 | s | - | C-1 | |

| ¹⁹F | ~ -60 to -65 | s | - | CF₃ (at C-2 and C-5) |

Note: The predicted chemical shifts for the aromatic protons and carbons are influenced by the strong electron-withdrawing effects of the two trifluoromethyl groups and the bromine atom. The quartet multiplicity for the carbon signals attached to or near the CF₃ groups is due to coupling with the fluorine atoms.

Table 2: Infrared (IR) Spectroscopy Data

Method: Attenuated Total Reflectance (ATR) or as a neat liquid film.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~1600, ~1470, ~1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1320-1280 | Strong | C-F stretch (asymmetric) |

| ~1180-1120 | Strong | C-F stretch (symmetric) |

| ~1050-1000 | Medium | C-Br stretch |

| ~900-800 | Strong | C-H bend (out-of-plane) |

Note: The strong absorption bands in the 1320-1120 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.

Table 3: Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 292/294 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 213/215 | Medium | [M - CF₃]⁺ |

| 144 | Medium | [M - Br - CF₃]⁺ |

| 125 | Low | [C₆H₃F₂]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern will likely involve the loss of a trifluoromethyl group and the bromine atom.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for halogenated aromatic compounds and should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (General for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Spectral Width: -250 to 50 ppm

-

Pulse Program: Proton-decoupled

-

Reference: External CFCl₃

-

Number of Scans: 64-128

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injection Port Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1) or splitless for high sensitivity.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Physical properties of 2,5-Bis(trifluoromethyl)bromobenzene (boiling point, density)

This technical guide provides an in-depth overview of the key physical properties of 2,5-Bis(trifluoromethyl)bromobenzene, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile intermediate in organic synthesis.

Core Physical Properties

This compound is a fluorinated aromatic compound often used as a building block in the synthesis of pharmaceuticals and advanced materials.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes. The compound is a liquid at room temperature.

Data Summary

The essential physical data for this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 146-147 °C | at standard atmospheric pressure (lit.) |

| Density | 1.691 g/mL | at 25 °C (lit.) |

| Molecular Formula | C₈H₃BrF₆ | - |

| Molecular Weight | 293.00 g/mol | - |

| CAS Number | 7617-93-8 | - |

| Appearance | Liquid | at 25 °C |

Source: Sigma-Aldrich

Experimental Protocols for Property Determination

While the specific experimental reports for the values cited for this compound are proprietary to chemical suppliers, the following sections describe the standard methodologies used for determining the boiling point and density of liquid organic compounds.

2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For aryl halides, the boiling point is influenced by intermolecular forces, primarily van der Waals dispersion forces, which increase with the size and number of electrons in the molecule.[2]

Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid like this compound is through distillation.

-

Apparatus Setup: A distillation flask is filled with the liquid sample and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.

-

Equilibrium: The temperature reading will stabilize when the vapor is in thermal equilibrium with the boiling liquid. This stable temperature, observed as the vapor continuously bathes the thermometer bulb and condenses in the condenser, is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the pressure is not exactly 1 atm (760 mmHg), a correction is applied to the observed boiling point to normalize it to standard pressure.

2.2. Density Measurement

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[3] For liquids, it is temperature-dependent.[4][5]

Methodology: Pycnometry

Pycnometry is a precise method for determining the density of a liquid by using a specialized glass flask with a precisely known volume, called a pycnometer.[3][6]

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound. Care is taken to ensure there are no air bubbles and that the liquid level is exactly at the calibration mark. The exterior is wiped clean and dry, and the filled pycnometer is weighed.

-

Temperature Control: The temperature of the sample within the pycnometer is allowed to equilibrate to a constant, known temperature (e.g., 25 °C), often using a water bath.[6]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow for Physical Property Verification

The following diagram illustrates a standard workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2,5-Bis(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)bromobenzene is a fluorinated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the benzene ring profoundly influences the reactivity of the bromine atom, making this molecule a unique substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key synthetic applications, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. This document is intended to serve as a detailed resource for researchers, offering insights into reaction conditions, yields, and experimental protocols.

Core Reactivity Profile

The bromine atom in this compound is susceptible to a range of reactions typical for aryl bromides, but its reactivity is modulated by the electronic effects of the two CF₃ groups. These groups, being powerful electron-withdrawing moieties, activate the C-Br bond towards oxidative addition in palladium-catalyzed processes. The primary transformations involving the bromine atom include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Amination

-

-

Formation of Organometallic Reagents:

-

Grignard Reagent Formation

-

Organolithium Reagent Formation (Lithiation)

-

This guide will delve into the specifics of each of these reaction types, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a viable coupling partner in several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide. This compound has been successfully employed in this reaction to synthesize biaryl compounds.

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Nitrophenylboronic acid | trans-Benzyl(chloro)bis(triphenylphosphine)palladium(II) | K₂CO₃ | 1-Methyl-2-pyrrolidinone | 110 | 48 | 99[1] |

Synthesis of 2,5-Bis(trifluoromethyl)-4'-nitrobiphenyl [1]

Materials:

-

This compound (1.00 equiv., 2.00 mmol, 0.59 g)

-

4-Nitrophenylboronic acid (1.00 equiv., 2.00 mmol, 0.334 g)

-

trans-Benzyl(chloro)bis(triphenylphosphine)palladium(II)

-

Potassium carbonate (K₂CO₃)

-

1-Methyl-2-pyrrolidinone (NMP)

Procedure:

-

To a reaction vessel, add this compound, 4-nitrophenylboronic acid, trans-benzyl(chloro)bis(triphenylphosphine)palladium(II), and potassium carbonate.

-

Add 1-methyl-2-pyrrolidinone as the solvent.

-

Heat the reaction mixture at 110°C for 48 hours under an inert atmosphere.

-

Upon completion, the reaction mixture is worked up using standard procedures to isolate the product.

References

A Technical Guide to 2,5-Bis(trifluoromethyl)bromobenzene for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 2,5-bis(trifluoromethyl)bromobenzene, a key fluorinated building block in organic synthesis. This document details its commercial availability, physical and chemical properties, and established experimental protocols for its use in common synthetic transformations.

Commercial Availability and Suppliers

This compound (CAS No. 7617-93-8) is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 97% or higher. Researchers should always consult the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of major suppliers and their typical offerings. Please note that availability and packaging may vary.

| Supplier | Typical Purity | Common Quantities Offered |

| Sigma-Aldrich (Merck) | ≥97% | 1 g, 5 g, 25 g |

| TCI America | 97% | 5 g, 25 g |

| Oakwood Products | 97% | 5 g, 25 g, 100 g |

| Fisher Scientific | --- | 5 g, 25 g |

| Chem-Impex | --- | Custom quantities |

| Fluoropharm | ≥98% | Bulk and custom inquiries |

| Home Sunshine Pharma | ≥98.0% | Bulk and custom inquiries |

Physicochemical Data

This compound is a clear, colorless liquid at room temperature, valued for the unique electronic and steric properties imparted by the two trifluoromethyl groups.[1] These groups significantly influence its reactivity, making it a valuable synthon for introducing fluorinated moieties into larger molecules, which can enhance properties like metabolic stability and lipophilicity in drug candidates.[2]

| Property | Value | Reference |

| CAS Number | 7617-93-8 | [1][2] |

| Molecular Formula | C₈H₃BrF₆ | [1] |

| Molecular Weight | 293.00 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 146-147 °C | [1] |

| Density | 1.691 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4325 - 1.4345 | [1] |

| Melting Point | 5 °C | [1] |

| Flash Point | >110 °C | [1] |

Synthesis Pathway

The most common laboratory-scale synthesis of this compound involves a Sandmeyer reaction starting from 2,5-bis(trifluoromethyl)aniline. This well-established transformation provides a reliable route to introduce the bromo group.

Caption: Synthetic pathway for this compound via Sandmeyer reaction.

Experimental Protocols

This compound is a versatile substrate for a range of cross-coupling and organometallic reactions. Below are detailed protocols for two common and powerful transformations: the formation of a Grignard reagent and a Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

The formation of the corresponding Grignard reagent, 2,5-bis(trifluoromethyl)phenylmagnesium bromide, creates a potent nucleophile for the formation of new carbon-carbon bonds.

Reaction Workflow:

Caption: Workflow for the formation of a Grignard reagent.

Detailed Protocol:

Adapted from WO2005080298A1.[3]

-

Preparation: Under a nitrogen atmosphere, suspend magnesium (Mg) turnings (1.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Initiation: Prepare a solution of this compound (1.0 equivalents) in anhydrous THF.

-

Addition: Slowly add the solution of the aryl bromide to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain control.

-

Completion: After the addition is complete, heat the reaction mixture to reflux for approximately 1 hour to ensure full conversion.

-

Usage: The resulting Grignard reagent solution is cooled to the desired temperature (e.g., 0 °C) and is ready for reaction with a suitable electrophile.[3]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. This compound can be effectively coupled with various boronic acids.

Reaction Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

Adapted from Ambeed, citing Journal of Fluorine Chemistry, 1983, vol. 23, p. 497.

-

Reaction Setup: To a round-bottom flask, add this compound (1.00 equiv.), the desired arylboronic acid (e.g., 4-nitrophenylboronic acid, 1.00 equiv.), potassium carbonate (K₂CO₃, 5.00 equiv.), and trans-benzyl(chloro)bis(triphenylphosphine)palladium(II) (0.05 equiv.) as the catalyst.

-

Solvent Addition: Add dry N-Methyl-2-pyrrolidone (NMP) as the solvent.

-

Inert Atmosphere: Thoroughly deoxygenate the reaction mixture by bubbling nitrogen or argon through the solution.

-

Heating: Heat the mixture to 110 °C and stir for 48 hours.

-

Workup: After cooling to room temperature, the reaction is worked up by extraction with an organic solvent (e.g., ether) and washing with brine.

-

Purification: The crude product is purified by flash chromatography on silica gel to yield the desired biaryl compound.

Safety Information

This compound is an irritant.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Safe Handling of 2,5-Bis(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Bis(trifluoromethyl)bromobenzene (CAS No. 7617-93-8), a fluorinated building block utilized in various research and manufacturing applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon. It is a liquid at room temperature.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H3BrF6 | [2] |

| Molecular Weight | 293.00 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 146-147 °C | [1] |

| Density | 1.691 g/mL at 25 °C | [1] |

| Refractive Index | n20/D >1.4340 | [1] |

Hazard Identification and Classification

This chemical is considered hazardous and requires careful handling.

Hazard Statements:

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.[4]

-

Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risk.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A detailed workflow for establishing a safe work environment is outlined below.

Caption: Recommended engineering controls and PPE for handling.

Methodology:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1][5]

-

Hand Protection: Chemical-resistant gloves must be worn.[1][5] Inspect gloves for integrity before each use and dispose of them properly after handling.[5]

-

Respiratory Protection: For operations that may generate aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5] A dust mask (type N95) is also suggested.[1]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4]

3.2. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

This substance is classified as a combustible liquid (Storage Class Code 10).[1]

Emergency Procedures

In the event of an emergency, follow these established protocols.

4.1. First Aid Measures

The following diagram illustrates the appropriate first aid response for different types of exposure.

Caption: First aid procedures for exposure.

Methodology:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5]

-

Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[4][5] If skin irritation occurs, get medical advice/attention.[4]

-

Eye Contact: For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4]

-

Ingestion: If swallowed, do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[4][5] Never give anything by mouth to an unconscious person.[5]

4.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

4.3. Accidental Release Measures (Spill Cleanup)

A systematic approach to spill cleanup is essential to prevent exposure and environmental contamination.

Caption: Step-by-step spill cleanup procedure.

Methodology:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in section 3.1.[3] Avoid breathing vapors, mist, or gas.[5]

-

Environmental Precautions: Prevent the product from entering drains.[5]

-

Containment and Cleaning:

-

Absorb the spill with an inert absorbent material such as sand, silica gel, or universal binder.[4]

-

Sweep or shovel the absorbed material into a suitable, closed container for disposal.[5]

-

Do not let this chemical enter the environment.[4]

-

After the material has been collected, clean the spill area thoroughly.

-

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[4] Waste must be disposed of as hazardous waste.[3]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[4] It is known to cause skin, eye, and respiratory irritation.[3][4]

-

Ecological Information: Do not allow this material to be released into the environment without proper governmental permits.[4] Do not empty into drains.[4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its proper handling and are aware of the potential hazards. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.

References

An In-depth Technical Guide to the Discovery and History of Bis(trifluoromethyl)bromobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of bis(trifluoromethyl)bromobenzene isomers. These compounds are of significant interest in medicinal chemistry, materials science, and organic synthesis due to the unique properties conferred by the trifluoromethyl groups.

Introduction: The Rise of Trifluoromethylated Aromatics

The introduction of trifluoromethyl (-CF₃) groups into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The -CF₃ group is a powerful electron-withdrawing substituent that can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The history of organofluorine chemistry dates back to the 19th century, with significant advancements in the mid-20th century driven by the development of new fluorinating reagents and methodologies. The synthesis of trifluoromethylated aromatic compounds has evolved from harsh classical methods to more sophisticated and milder techniques, expanding their accessibility and application.

Bis(trifluoromethyl)bromobenzene isomers, featuring a bromine atom and two trifluoromethyl groups on a benzene ring, are versatile building blocks in organic synthesis. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the two -CF₃ groups modulate the electronic properties and reactivity of the aromatic ring. These characteristics make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties of Bis(trifluoromethyl)bromobenzene Isomers

The positional isomerism of the two trifluoromethyl groups and the bromine atom significantly influences the physical and chemical properties of these compounds. A summary of the key quantitative data for the known isomers is presented below for easy comparison.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 1-Bromo-2,3-bis(trifluoromethyl)benzene | 1192548-06-3 | C₈H₃BrF₆ | 293.01 | - | - | - | - |

| 1-Bromo-2,4-bis(trifluoromethyl)benzene | 327-75-3 | C₈H₃BrF₆ | 293.00 | 158 °C/740 mmHg[1] | - | 1.738[1] | 1.437[1] |

| 1-Bromo-2,5-bis(trifluoromethyl)benzene | 7617-93-8 | C₈H₃BrF₆ | 293.01 | 158[2] | 5[2] | 1.75[2] | 1.44[2] |

| 1-Bromo-2,6-bis(trifluoromethyl)benzene | 118527-30-3 | C₈H₃BrF₆ | 293.00 | - | - | - | - |

| 1-Bromo-3,4-bis(trifluoromethyl)benzene | - | C₈H₃BrF₆ | 293.00 | - | - | - | - |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 328-70-1 | C₈H₃BrF₆ | 293.00 | 154[3] | -16[3] | 1.699[3] | 1.427[3] |

Discovery and Historical Synthesis

The development of synthetic routes to bis(trifluoromethyl)bromobenzene isomers is closely tied to the broader advancements in organofluorine chemistry. Early methods for introducing trifluoromethyl groups often involved harsh reagents and conditions.

A significant milestone in the synthesis of these compounds was the ability to perform electrophilic bromination on bis(trifluoromethyl)benzene precursors. For instance, 1,3-bis(trifluoromethyl)benzene can be brominated to yield 1-bromo-3,5-bis(trifluoromethyl)benzene.[4] Over the years, various methods have been developed to improve the efficiency and selectivity of these reactions.

A key patent in the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene describes a process that offers high yields and selectivity.[5] This method highlights the ongoing efforts to optimize the production of these valuable intermediates for various applications, including their use as precursors for substance P (neurokinin-1) receptor antagonists.[5]

Experimental Protocols for Synthesis

The following sections provide detailed methodologies for the synthesis of key bis(trifluoromethyl)bromobenzene isomers, based on published literature.

Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene

A well-documented procedure for the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene involves the bromination of 1,3-bis(trifluoromethyl)benzene.[5]

Experimental Protocol:

-

Reagents and Equipment:

-

1,3-Bis(trifluoromethyl)benzene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Concentrated sulfuric acid (96%)

-

Glacial acetic acid

-

A 3-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel.

-

Cooling bath

-

-

Procedure:

-

To a 1 L 3-necked round-bottom flask, add glacial acetic acid (22.0 mL) and cool to 15 °C.

-

Carefully add concentrated sulfuric acid (142 mL) in one portion. An exothermic reaction will occur, raising the temperature to approximately 35 °C.

-

Cool the acid mixture to 25 °C and then add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol).

-

With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will raise the internal temperature to around 40 °C.

-

Maintain the reaction mixture at 45 °C for 4.5 hours.

-

After the reaction is complete, cool the mixture to 2 °C and slowly pour it into 250 mL of cold water with vigorous stirring.

-

Stir for 10 minutes, then allow the phases to separate.

-

Separate the lower organic layer and wash it with 5 N NaOH (75 mL) to yield the crude product.

-

The product can be further purified by distillation.

-

-

Yield: The reported assay yield of 1-bromo-3,5-bis(trifluoromethyl)benzene is 93.7%.[5]

The following diagram illustrates the general workflow for this synthesis.

Spectroscopic Data and Characterization

The characterization of bis(trifluoromethyl)bromobenzene isomers relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectra of these isomers are relatively simple, showing signals in the aromatic region. The chemical shifts and coupling patterns are indicative of the substitution pattern on the benzene ring.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing these compounds, with the trifluoromethyl groups giving rise to distinct signals.

-

¹³C NMR: The carbon-13 NMR spectra provide information about the carbon skeleton of the molecule.

-

IR Spectroscopy: The IR spectra show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition.

The following diagram illustrates a general workflow for the characterization of a synthesized bis(trifluoromethyl)bromobenzene isomer.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 2. 329-83-6|1-Bromo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 4. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

Trifluoromethylated Building Blocks: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. The unique electronic properties of the CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable functional group in the design of novel pharmaceuticals and advanced materials.[1][2][3] Trifluoromethylated compounds are prevalent in a wide range of applications, from approved drugs and agrochemicals to high-performance polymers.[4][5][6] This technical guide provides an in-depth overview of trifluoromethylated building blocks in organic synthesis, focusing on synthetic methodologies, quantitative data, and the visualization of key concepts.

The strategic incorporation of a trifluoromethyl group can dramatically alter the physicochemical properties of a parent molecule.[7] Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of drug candidates.[7][8]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, thereby enhancing its bioavailability.[7][8][9]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding.[5][7]

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize its interaction with biological targets.[5]

This guide will delve into the three primary mechanistic approaches for introducing the trifluoromethyl group: radical, nucleophilic, and electrophilic trifluoromethylation. Each section will provide an overview of the methodology, a table summarizing quantitative data from key literature examples, a detailed experimental protocol, and illustrative diagrams.

I. Radical Trifluoromethylation

Radical trifluoromethylation has become a versatile and powerful method for the formation of C-CF3 bonds, particularly for the functionalization of C-H bonds and unsaturated systems.[1] These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then reacts with the substrate.[1] Photoredox catalysis has emerged as a particularly mild and efficient way to initiate these reactions.[1]

Data Presentation: Radical Trifluoromethylation Reactions

| Entry | Substrate | Trifluoromethylating Agent | Catalyst / Conditions | Solvent | Yield (%) | Reference |

| 1 | 1,1-Diphenylethylene | Umemoto's Reagent | --INVALID-LINK--2 (2 mol%), 3W blue LED, rt, 2 h | DMSO | 85 | [1] |

| 2 | Styrene | CF3I | Ru(Phen)3Cl2 (1 mol%), DBU (2 equiv), blue LED, rt, 12 h | CH3CN | 82 | [2][10][11] |

| 3 | Caffeine | Photocaged Reagent 1 | 456 nm light, rt, 30 min | MeCN | 87 | [12] |

| 4 | 3-Methylindole | Umemoto's Reagent | Ni(acac)2 (10 mol%), dtbbpy (10 mol%), blue LED, rt, 24 h | MeCN | 64 | [13] |

| 5 | n-Hexyl Bromide | BPyCu(CF3)3 | Et3SiH, K2S2O8, rt, 12 h | Acetone/H2O | 95 | [14] |

Experimental Protocol: Photoredox-Catalyzed Radical Trifluoromethylation of Alkenes

This protocol is adapted from the work of Akita and co-workers for the trifluoromethylation of 1,1-diphenylethylene.[1]

Materials:

-

1,1-Diphenylethylene (substrate)

-

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent)

-

--INVALID-LINK--2 (photocatalyst)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Schlenk tube (20 mL)

-

3W blue LED lamps (λ = 425 ± 15 nm)

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a 20 mL Schlenk tube, add Umemoto's reagent (102 mg, 0.3 mmol, 1.2 equiv), --INVALID-LINK--2 (4.3 mg, 2 mol %), and the alkene substrate (0.25 mmol).

-

Under a nitrogen atmosphere, add anhydrous DMSO (2.5 mL) to the Schlenk tube.

-

Place the Schlenk tube in a room temperature water bath and position the 3W blue LED lamps 2-3 cm away from the tube.

-

Irradiate the reaction mixture with stirring for 2 hours.

-

Upon completion of the reaction, quench by adding water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alkene.

Visualization: Logical Relationship of Trifluoromethylation Strategies

Caption: Overview of trifluoromethylation strategies.

II. Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic substrate, most commonly carbonyl compounds and their derivatives.[8] The Ruppert-Prakash reagent (TMSCF3) is a widely used source of the trifluoromethyl anion, typically activated by a fluoride source.[8] More recently, fluoroform (HCF3), a potent greenhouse gas, has been developed as an inexpensive and atom-economical CF3 source.[15][16]

Data Presentation: Nucleophilic Trifluoromethylation Reactions

| Entry | Substrate | Trifluoromethylating Agent | Activator / Conditions | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | TMSCF3 | TBAF (cat.) | THF | 95 | [8] |

| 2 | Acetophenone | TMSCF3 | CsF (cat.) | DME | 85 | |

| 3 | Methyl 2-naphthoate | HCF3 | KHMDS (2.5 equiv), -40 °C, 1 h | Triglyme | 92 | [15][16] |

| 4 | 4-Methoxybenzaldehyde | CF3I | TDAE, -20 °C, hv, 2 h | DMF | 95 | |

| 5 | 2-Naphthoate | HCF3 | t-BuOK (2.5 equiv), -40 °C, 1 h | Triglyme | 29 | [15] |

Experimental Protocol: Nucleophilic Trifluoromethylation of a Ketone

This protocol is adapted from the work of Portella and coworkers for the trifluoromethylation of pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-one.

Materials:

-

Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-one (substrate)

-

Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent)

-

Cesium fluoride (CsF), anhydrous

-

Dimethoxyethane (DME), anhydrous

-

Argon atmosphere

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Dry the cesium fluoride at 200-300 °C before use.

-

Dissolve the ketone (1 mmol) in anhydrous DME (3 mL) in a flame-dried flask under an argon atmosphere.

-

Add a catalytic amount of anhydrous CsF (approx. 5 mg) to the solution.

-

Add TMSCF3 (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 1-2 hours), add 4N HCl (1 mL) and continue stirring for an additional hour to hydrolyze the intermediate silyl ether.

-

Dilute the reaction mixture with water (5 mL) and extract with dichloromethane (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

Visualization: Experimental Workflow for Nucleophilic Trifluoromethylation

References

- 1. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. repository.qu.edu.iq [repository.qu.edu.iq]

- 7. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antiandrogen bicalutamide activates the androgen receptor (AR) with a mutation in codon 741 through the mitogen activated protein kinase (MARK) pathway in human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of fluoxetine on the MAPK-ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,5-Bis(trifluoromethyl)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[1] These application notes provide a detailed guide for the Suzuki-Miyaura coupling of 2,5-bis(trifluoromethyl)bromobenzene, an electron-deficient substrate, to synthesize a range of biaryl compounds. The presence of two strong electron-withdrawing trifluoromethyl groups makes this substrate particularly challenging, often leading to side reactions such as dehalogenation and homocoupling of the boronic acid. Therefore, careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

Due to the electron-deficient nature of this compound, the selection of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps. The following table summarizes representative conditions and expected yields for the coupling of this compound with various arylboronic acids, based on protocols for structurally similar electron-poor aryl bromides.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 78-88 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 70-80 |

| 5 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 65-75 |

| 6 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 60-70 |

Note: Yields are estimates based on reactions with analogous electron-deficient aryl bromides and are highly dependent on the specific reaction conditions and purity of reagents. Optimization may be required to achieve the desired outcome.

Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)